molecular formula C21H20N2O4 B15010545 N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide

N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide

Cat. No.: B15010545
M. Wt: 364.4 g/mol
InChI Key: ATDOOLMKUSKGCA-ZPHPHTNESA-N
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Description

N-[2-(3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL)ETHYL]ACETAMIDE is a complex organic compound that features a pyrrole ring, a benzoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzoyl chloride with a suitable amine to form the benzoyl amide intermediate. This intermediate is then subjected to cyclization reactions to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[2-(3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-[(4Z)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]ethyl]acetamide

InChI

InChI=1S/C21H20N2O4/c1-14(24)22-12-13-23-18(15-8-4-2-5-9-15)17(20(26)21(23)27)19(25)16-10-6-3-7-11-16/h2-11,18,25H,12-13H2,1H3,(H,22,24)/b19-17-

InChI Key

ATDOOLMKUSKGCA-ZPHPHTNESA-N

Isomeric SMILES

CC(=O)NCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)NCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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